Deoxythymidine triphosphate

Mitochondrial DNA replication DNA polymerase gamma Nucleotide selectivity

Deoxythymidine triphosphate (dTTP) is one of the four canonical 2′-deoxyribonucleoside 5′-triphosphates (dNTPs) required for DNA synthesis by all DNA polymerases and reverse transcriptases. As the obligate precursor for thymidine incorporation opposite adenine in the DNA double helix, dTTP is universally essential in PCR, qPCR, cDNA synthesis, DNA sequencing, isothermal amplification, and DNA labeling workflows.

Molecular Formula C10H17N2O14P3
Molecular Weight 482.17 g/mol
CAS No. 27821-54-1
Cat. No. B1580513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxythymidine triphosphate
CAS27821-54-1
Molecular FormulaC10H17N2O14P3
Molecular Weight482.17 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)
InChIKeyNHVNXKFIZYSCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Deoxythymidine Triphosphate (dTTP, CAS 27821-54-1): Procurement-Grade Identity and Baseline Specifications


Deoxythymidine triphosphate (dTTP) is one of the four canonical 2′-deoxyribonucleoside 5′-triphosphates (dNTPs) required for DNA synthesis by all DNA polymerases and reverse transcriptases. As the obligate precursor for thymidine incorporation opposite adenine in the DNA double helix, dTTP is universally essential in PCR, qPCR, cDNA synthesis, DNA sequencing, isothermal amplification, and DNA labeling workflows. Commercial PCR-grade dTTP is supplied as a 100 mM aqueous solution of the sodium or lithium salt, typically titrated to pH 7.3–8.5, with a molecular weight of 482.17 g/mol (free acid) . The compound exhibits a characteristic absorbance maximum at 267 nm (pH 7.0) with a molar extinction coefficient of 9,600 L·mol⁻¹·cm⁻¹, which serves as a critical identity and concentration verification parameter distinct from the other three dNTPs .

Why dTTP Cannot Be Indiscriminately Replaced by dUTP or Other dNTP Analogs in DNA Synthesis Workflows


Although dUTP (2′-deoxyuridine 5′-triphosphate) is the closest structural analog of dTTP—differing only by the absence of the thymine 5-methyl group—substituting dUTP for dTTP is not kinetically or operationally neutral across enzyme systems. Multiple DNA polymerases discriminate substantially between these two pyrimidine triphosphates at the level of substrate binding (Km) and catalytic efficiency (kcat/Km) [1][2]. In isothermal amplification with Bst DNA polymerase, dUTP replacement of more than 50% of dTTP causes significant reaction inhibition, making complete substitution non-viable without engineered polymerases [3]. Furthermore, the use of dUTP versus dTTP is a deliberate experimental choice in carryover contamination prevention (dUTP/UNG system), not a generic interchange—selecting the wrong nucleotide sabotages either amplification efficiency or contamination control, depending on the application context .

Deoxythymidine Triphosphate (dTTP) Product-Specific Quantitative Differentiation Evidence


DNA Polymerase γ Exhibits ~3-Fold Lower Km for dTTP Versus dUTP, Establishing dTTP as the Preferred Substrate for Mitochondrial DNA Replication

Porcine liver DNA polymerase γ (pol γ), the replicative polymerase of mitochondria, displays a Michaelis constant (Km) approximately 3-fold lower for dTTP (0.4 µM) than for dUTP (1.1 µM), while the Vmax for both substrates remains similar [1]. This quantitative discrimination at the level of substrate binding—not turnover—demonstrates that dTTP is intrinsically preferred by pol γ, with competitive incorporation assays showing approximately 3-times more dTMP than dUMP residues inserted into DNA when both nucleotides are present at equal molar concentrations [1]. This finding is consistent with the critical biological requirement to minimize uracil incorporation into mitochondrial DNA.

Mitochondrial DNA replication DNA polymerase gamma Nucleotide selectivity Substrate affinity

Φ29 DNA Polymerase Processes dTTP with 2.4-Fold Higher Catalytic Efficiency Than dUTP, Critical for Rolling Circle and Whole Genome Amplification

Bacteriophage Φ29 DNA polymerase, a processive strand-displacing enzyme widely used in multiple displacement amplification (MDA) and rolling circle amplification (RCA), discriminates kinetically between dTTP and dUTP. Pre-steady-state kinetic analysis reveals that dTTP has a Km of 12.2 ± 1.3 nM versus 28.2 ± 4.1 nM for dUTP, and a catalytic efficiency (kcat/Km) of 4.5 × 10⁻³ nM⁻¹·min⁻¹ versus 1.9 × 10⁻³ nM⁻¹·min⁻¹ for dUTP—a 2.4-fold advantage for the natural substrate [1]. This differential arises predominantly from tighter ground-state binding (lower Km) rather than from differences in the chemical turnover step (kcat values are nearly identical at 0.055 vs. 0.053 min⁻¹).

Φ29 DNA polymerase Rolling circle amplification Whole genome amplification Catalytic efficiency

dTTP Identity Is Spectrophotometrically Resolvable from All Other dNTPs via A250/A260 and A280/A260 Absorbance Ratios, Enabling Independent Lot Verification

Each of the four canonical dNTPs possesses a unique UV absorbance signature that enables independent identity confirmation without reliance on vendor certificates alone. For dTTP specifically, the A250/A260 ratio is 0.60 ± 0.03 (or 0.62–0.68 per alternative supplier specifications at pH 7.0–7.5) and the A280/A260 ratio is 0.70 ± 0.03 (or 0.69–0.79), which are numerically distinct from dATP (0.80 ± 0.03 / 0.15 ± 0.03), dCTP (0.80 ± 0.03 / 0.96 ± 0.03), and dGTP (1.15 ± 0.03 / 0.67 ± 0.03) [1]. Additionally, commercial PCR-grade dTTP specifications require ≥99% triphosphate purity by HPLC with ≤0.9% diphosphate (dTDP) contamination, and freedom from DNase, RNase, phosphatase, human DNA, and E. coli DNA .

Quality control Spectrophotometric identity testing dNTP purity verification Lot-to-lot consistency

Bst DNA Polymerase Tolerates at Most 50% dTTP Replacement by dUTP in Isothermal Amplification, Mandating dTTP for LAMP-Based Diagnostic Assays

Loop-mediated isothermal amplification (LAMP) and other isothermal DNA amplification methods employing Bst DNA polymerase (large fragment) exhibit a strict operational ceiling for dUTP substitution. Experimental evidence from multiple enzyme manufacturers and independent technical validations confirms that dUTP can replace at most 50% of dTTP in Bst polymerase reactions; exceeding this threshold causes significant inhibition of the isothermal amplification reaction [1]. This contrasts sharply with Taq DNA polymerase (family A), which tolerates complete dTTP→dUTP substitution—a property exploited in the dUTP/UNG carryover prevention system [2]. Consequently, diagnostic assay developers targeting isothermal amplification formats must either procure and validate dTTP as the primary substrate or source engineered Bst variants (e.g., Bst 5.0, Bst dU-P) specifically modified for 100% dUTP compatibility [1].

Isothermal amplification LAMP Bst polymerase Diagnostic assay development

Wild-Type Taq DNA Polymerase Requires 2- to 3-Fold Higher dUTP Concentration to Match dTTP Amplification Efficiency, Confirming dTTP as the Standard Substrate for Quantitative PCR

The widely cited patent CN107299091A explicitly documents that the incorporation rate of dUTP by wild-type Taq DNA polymerase is 'much lower than that of dTTP,' necessitating a dNTP ratio adjustment to dATP:dGTP:dCTP:dUTP = 1:1:1:2 or 1:1:1:3 to achieve amplification efficiency comparable to that obtained with the standard 1:1:1:1 dTTP-containing reaction [1]. This 2- to 3-fold molar excess requirement for dUTP represents a direct, quantifiable performance penalty when substituting the analog for the natural substrate with the most commonly used PCR enzyme. The inefficiency arises from impaired dUTP recognition in the polymerase active site, which has been addressed through engineered Taq mutants (e.g., T664V, A661V) that exhibit enhanced dUTP incorporation rates [1].

Taq DNA polymerase PCR amplification efficiency qPCR dUTP/UNG carryover prevention

Pre-Steady-State Kinetic Analysis with HIV-1 Reverse Transcriptase Shows dTTP Incorporation Is 2-Fold Faster Than d4TTP and >10-Fold Faster Than 3′-Modified Analogs

Pre-steady-state kinetic analysis of HIV-1 reverse transcriptase (RT) comparing dTTP with chain-terminating and modified nucleotide analogs reveals a clear incorporation rate hierarchy. 3′-H (ddTTP), 3′-N₃ (AZT-TP), and d4TTP exhibit incorporation rate constants (k_obs) diminished approximately 2-fold relative to dTTP under high Mg²⁺ conditions, while 3′-NH₂ and 3′-F analogs show >10-fold slower incorporation [1]. Separately, β-L-enantiomers of ddTTP and d4TTP display 12–70-fold larger Km values than their corresponding D-enantiomers across HIV-RT, Klenow fragment, and Sequenase, with the first-order rate constant for L-ddTMP incorporation only 10% that of the D-enantiomer [2]. These data establish dTTP (the natural D-enantiomer) as the kinetically optimal substrate against which all thymidine analog inhibitors are benchmarked.

HIV reverse transcriptase Antiviral nucleotide selectivity Nucleoside analog discrimination Pre-steady-state kinetics

High-Value Application Scenarios for Deoxythymidine Triphosphate (dTTP, CAS 27821-54-1) Where dTTP Cannot Be Generically Substituted


Mitochondrial DNA Replication Fidelity and Toxicity Studies Requiring dTTP-Specific Kinetic Measurements

Investigators using purified DNA polymerase γ to study mitochondrial DNA replication, nucleoside analog toxicity (e.g., antiretroviral-induced mitochondrial dysfunction), or mitochondrial mutagenesis must use dTTP rather than dUTP. The ~3-fold lower Km of pol γ for dTTP (0.4 µM) relative to dUTP (1.1 µM) means that substitution would systematically distort apparent substrate affinity by approximately 3-fold, leading to erroneous kinetic constants and misinterpretation of competitive inhibition data [1]. This is particularly critical in preclinical safety pharmacology evaluating the mitochondrial toxicity of nucleoside reverse transcriptase inhibitors, where accurate determination of dTTP versus analog Ki values is a regulatory expectation.

Single-Cell Whole Genome Amplification and Forensic DNA Analysis Using Φ29 Polymerase-Based MDA

Multiple displacement amplification (MDA) with Φ29 DNA polymerase is the gold standard for whole genome amplification from limiting samples, including single-cell genomics, preimplantation genetic testing, and forensic trace DNA analysis. The 2.4-fold higher catalytic efficiency (kcat/Km) of Φ29 polymerase for dTTP (4.5 × 10⁻³ nM⁻¹·min⁻¹) versus dUTP (1.9 × 10⁻³ nM⁻¹·min⁻¹) translates directly into higher amplification yield, more uniform genome coverage, and reduced allele dropout [2]. Procurement of high-purity dTTP (≥99% by HPLC) with verified absence of contaminating DNA is non-negotiable in these applications, where even trace exogenous DNA in the nucleotide reagent can dominate the amplification product from picogram-level input samples.

Isothermal Amplification Diagnostic Assay Development (LAMP) for Infectious Disease Point-of-Care Testing

Loop-mediated isothermal amplification (LAMP) assays for rapid pathogen detection at the point of care—including SARS-CoV-2, Mycobacterium tuberculosis, and Plasmodium spp.—predominantly employ wild-type Bst DNA polymerase, which tolerates at most 50% replacement of dTTP by dUTP before significant inhibition occurs [3]. Diagnostic kit manufacturers must therefore source and validate dTTP with documented lot-to-lot consistency (HPLC purity ≥99%, consistent A250/A260 and A280/A260 ratios) to ensure reproducible amplification sensitivity across production batches. The alternative—switching to an engineered Bst variant that accepts 100% dUTP—requires complete re-validation of the diagnostic assay and regulatory resubmission, making dTTP procurement the operationally simpler and commercially prudent choice for established LAMP-based products.

HIV-1 Reverse Transcriptase Inhibitor Screening and Mechanistic Enzymology

In antiviral drug discovery programs targeting HIV-1 reverse transcriptase, dTTP serves as the cognate natural substrate against which all thymidine-analog chain terminators (AZT-TP, d4T-TP, ddTTP) are competitively evaluated. Pre-steady-state kinetic data demonstrate that these analogs exhibit incorporation rates approximately 2-fold slower than dTTP, while more heavily modified analogs are >10-fold impaired [4]. Accurate determination of inhibitor selectivity requires a kinetically well-defined dTTP reference with precisely quantified concentration (via UV absorbance at 267 nm using ε = 9,600 L·mol⁻¹·cm⁻¹), as errors in dTTP concentration propagate directly into miscalculated Ki and selectivity index values that inform lead optimization decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxythymidine triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.